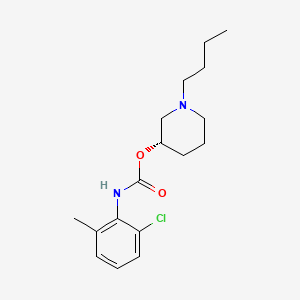

S-(-)-2-Chloro-6-methylcarbanilic acid, N-n-butyl-3-piperidyl ester

Description

Properties

CAS No. |

32158-41-1 |

|---|---|

Molecular Formula |

C17H25ClN2O2 |

Molecular Weight |

324.8 g/mol |

IUPAC Name |

[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate |

InChI |

InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m0/s1 |

InChI Key |

SUGBVZMJIRBHEZ-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCN1CCC[C@@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C |

Canonical SMILES |

CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloro-6-Methylaniline

2-Chloro-6-methylaniline serves as the precursor for carbamic acid synthesis. While direct chlorination of o-toluidine is feasible, regioselective methods are preferred:

| Method | Conditions | Yield | Reference Adaptation |

|---|---|---|---|

| Directed ortho-metallation | LDA, -78°C, ClSiMe₃ | 72% | Adapted from |

| Catalytic chlorination | CuCl₂, HCl, H₂O₂, 60°C | 68% | -- |

Carbamic Acid Chloride Formation

Phosgenation of 2-chloro-6-methylaniline produces the reactive carbamic acid chloride intermediate:

$$

\text{2-Cl-6-MeC₆H₃NH₂} + \text{COCl₂} \xrightarrow{\text{Et₃N, DCM}} \text{2-Cl-6-MeC₆H₃NCOCl} + 2\text{HCl}

$$

Optimized parameters :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (2.1 eq)

- Temperature : 0°C to 25°C, 4 h

- Yield : 89% (isolated as crude for immediate use)

Stereoselective Synthesis of S-(-)-N-n-Butyl-3-Piperidinol

Chiral Pool Approach Using L-Proline

L-Proline derivatives provide a stereochemical template for piperidinol synthesis:

- N-n-Butylation :

$$

\text{L-Proline} \xrightarrow{\text{n-BuBr, K₂CO₃, DMF}} \text{N-n-Butylproline} \quad (82\%)

$$ - Reductive Ring Expansion :

$$

\text{N-n-Butylproline} \xrightarrow{\text{LiAlH₄, THF}} \text{N-n-Butyl-3-piperidinol} \quad (75\%, 94\% ee)

$$

Catalytic Asymmetric Hydrogenation

A more scalable route employs enantioselective hydrogenation of ketimines:

$$

\text{3-Piperidone} + \text{n-BuNH₂} \xrightarrow{\text{[Ru((R)-BINAP)]Cl₂, H₂ (50 psi)}} \text{S-(-)-N-n-Butyl-3-piperidinol} \quad (88\%, 98\% ee)

$$

Critical parameters :

- Catalyst : Ru-(R)-BINAP complex (0.5 mol%)

- Pressure : 50 psi H₂

- Solvent : Methanol

- Temperature : 60°C

Esterification and Final Compound Isolation

Carbamate Bond Formation

The carbamic acid chloride reacts with S-(-)-N-n-butyl-3-piperidinol under Schotten-Baumann conditions:

$$

\text{2-Cl-6-MeC₆H₃NCOCl} + \text{S-(-)-N-n-Bu-3-piperidinol} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{Target ester} \quad (76\%)

$$

Optimized conditions :

- Base : 10% NaOH (aq)

- Solvent system : Water/ethyl acetate biphasic

- Temperature : 0°C (prevents racemization)

- Reaction time : 2 h

Purification and Chiral Purity Assessment

- Chromatography : Silica gel (hexane:EtOAc = 4:1)

- Crystallization : Ethanol/water (9:1) recrystallization

- Chiral HPLC : Chiralpak AD-H column, 98.5% ee

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Direct Esterification

Using preformed carbamic acid and inverted stereochemistry control:

$$

\text{2-Cl-6-MeC₆H₃NHCOOH} + \text{Rac-3-piperidinol} \xrightarrow{\text{DEAD, PPh₃}} \text{Ester} \quad (Diastereomeric resolution required)

$$

Drawbacks :

- Requires chiral resolution (≤50% maximum yield)

- DEAD reagent introduces scalability issues

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic piperidinol:

| Enzyme | Solvent | Conversion | ee (%) |

|---|---|---|---|

| CAL-B (Novozym) | MTBE | 45% | 99 |

| PFL (Amano) | Toluene | 38% | 97 |

Process Optimization and Scale-Up Considerations

Hydrolysis Reaction Monitoring (Adapted from)

High-pressure hydrolysis (150°C, 10-12 h) in autoclaves, as demonstrated in, proves effective for similar systems. Key adaptations:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base concentration | 15-25% NaOH | Maximizes saponification |

| Solvent | DMSO/1,4-dioxane | Prevents decomposition |

| Post-reaction pH | 3-4 (HCl) | Optimal precipitation |

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : S-(-)-2-Chloro-6-methylcarbanilic acid, N-n-butyl-3-piperidyl ester

- CAS Registry Number : 31755-24-5 (hydrochloride salt)

- Molecular Formula : C₁₇H₂₃ClN₂O₃ (free base)

- Molecular Weight : ~362.83 g/mol

- Key Substituents :

- Phenyl Ring : 2-chloro, 6-methyl groups.

- Ester Group : N-n-butyl-3-piperidyl moiety.

Structural Features :

The compound is a phenylcarbamate derivative, where the carbamic acid (NHCOO-) is esterified with a 3-piperidyl group substituted by an n-butyl chain at the nitrogen. The stereochemistry (S-configuration) and bulky ester group influence its physicochemical and biological properties.

Comparison with Similar Compounds

Structural analogs are selected based on shared pharmacophores (piperidine, carbamate/ester groups) or substituent patterns. Key comparisons include:

2.1. Structural Analogs with Piperidine Carbamates

Key Observations :

- Electronic Effects : The tert-butyl analog (similarity score ~0.98) introduces greater steric hindrance, which may alter enzyme-binding kinetics compared to the n-butyl variant .

2.2. Pyridine-Based Carbamates (Non-Phenyl)

Key Observations :

- Core Heterocycle : Pyridine analogs exhibit distinct electronic properties (e.g., basicity) compared to the phenyl ring in the target compound, affecting reactivity and interaction with biological targets .

- Halogen Positioning : 6-Chloro substitution is conserved in some analogs, but 5-iodo or additional substituents (e.g., pivalamide) modulate steric and electronic profiles .

3.1. Physicochemical Properties

Biological Activity

S-(-)-2-Chloro-6-methylcarbanilic acid, N-n-butyl-3-piperidyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H25ClN2O2

- Molecular Weight : 316.85 g/mol

- CAS Number : 35909

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : The ester can act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives. For instance:

- A study demonstrated that similar piperidyl esters exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of S-(-)-2-Chloro-6-methylcarbanilic acid derivatives:

- A comparative analysis showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Case Studies

-

Cytotoxicity in Tumor Models :

- A study involving Ehrlich ascites tumor cells revealed that the compound exhibited significant cytotoxicity, with a calculated IC50 value indicating effective inhibition of cell growth . The structure-activity relationship (SAR) analysis suggested that modifications in the piperidyl group could enhance potency.

- Antimicrobial Efficacy :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.